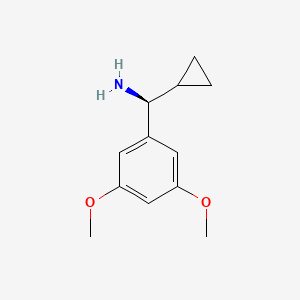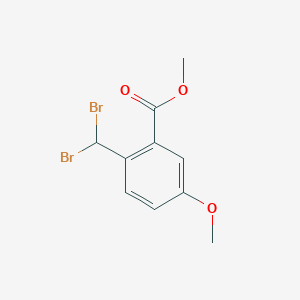
rel-(4R,5S)-4-Hydroxy-5-isopropylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(4R,5S)-4-Hydroxy-5-isopropylpyrrolidin-2-one: is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a hydroxyl group and an isopropyl group attached to a pyrrolidinone ring. Its stereochemistry is defined by the (4R,5S) configuration, which plays a crucial role in its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(4R,5S)-4-Hydroxy-5-isopropylpyrrolidin-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected pyrrolidinone derivative.
Hydroxylation: Introduction of the hydroxyl group at the 4-position can be achieved through various methods, including catalytic hydrogenation or oxidation reactions.
Isopropylation: The isopropyl group is introduced at the 5-position using isopropyl halides under basic conditions.
Deprotection: If protective groups were used, they are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the hydroxylation and isopropylation reactions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Purification: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
rel-(4R,5S)-4-Hydroxy-5-isopropylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated or other substituted pyrrolidinone derivatives.
Scientific Research Applications
rel-(4R,5S)-4-Hydroxy-5-isopropylpyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of rel-(4R,5S)-4-Hydroxy-5-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
rel-(4R,5S)-4-Hydroxy-5-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of an isopropyl group.
rel-(4R,5S)-4-Hydroxy-5-ethylpyrrolidin-2-one: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
rel-(4R,5S)-4-Hydroxy-5-isopropylpyrrolidin-2-one is unique due to its specific stereochemistry and the presence of the isopropyl group, which can influence its reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(4R,5S)-4-hydroxy-5-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C7H13NO2/c1-4(2)7-5(9)3-6(10)8-7/h4-5,7,9H,3H2,1-2H3,(H,8,10)/t5-,7+/m1/s1 |
InChI Key |
UDNUJJKPBBUDFX-VDTYLAMSSA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@@H](CC(=O)N1)O |
Canonical SMILES |
CC(C)C1C(CC(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


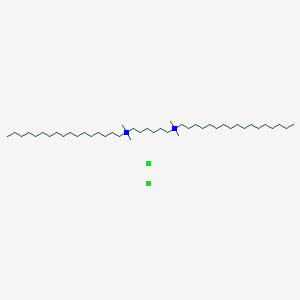




![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-(methylamino)benzoate](/img/structure/B12843672.png)
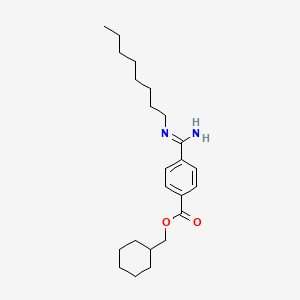
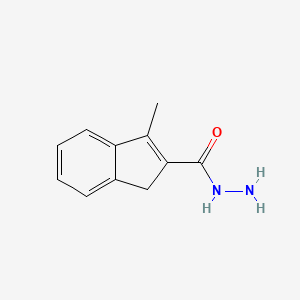

![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12843692.png)
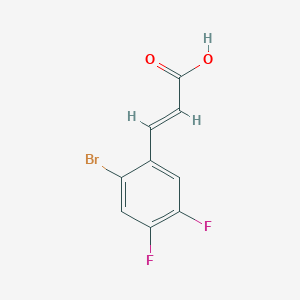
![O8-tert-Butyl O2-methyl rel-(1R,2R,5R)-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12843699.png)
